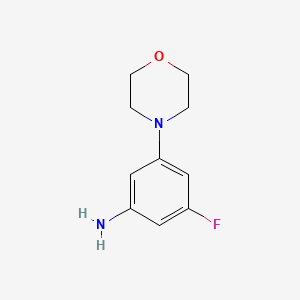

3-Fluoro-5-(morpholin-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBEJAQBUHDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-18-5 | |

| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide on 3-Fluoro-5-(morpholin-4-yl)aniline (CAS: 258864-18-5)

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide by addressing the current landscape of publicly available information. While 3-Fluoro-5-(morpholin-4-yl)aniline is commercially available as a chemical building block, detailed peer-reviewed research, including comprehensive synthesis protocols, extensive application data, and validated experimental characterization, is not widely disseminated in scientific literature or patents. This guide is therefore structured to provide all verifiable information on the target compound while also contextualizing its place within the broader family of fluorinated morpholinoanilines, where much of the available research is focused on its structural isomer, 3-Fluoro-4-morpholinoaniline.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative incorporating both a fluorine atom and a morpholine ring. These functional groups are of significant interest in medicinal chemistry, as fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while the morpholine moiety can improve aqueous solubility and provide a key interaction point for biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 258864-18-5 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂O | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=CC(N2CCOCC2)=CC(F)=C1 | [2] |

| InChI Key | DAZBEJAQBUHDRD-UHFFFAOYSA-N | [3] |

| Purity (Commercial) | ≥98% | [1] |

| Storage Conditions | Sealed in a dry environment. Short-term (1-2 weeks) at -4°C, long-term (1-2 years) at -20°C.[3] Another supplier suggests storage at 2-8°C.[2] | [2][3] |

Below is the two-dimensional structure of this compound.

Causality in the Hypothetical Pathway:

-

SNAr Reaction: The reaction between a precursor like 1,3-difluoro-5-nitrobenzene and morpholine would rely on the strong electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack. The fluorine atoms serve as good leaving groups.

-

Nitro Group Reduction: The subsequent reduction of the nitro group to an aniline is a standard transformation, which can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl).

It is crucial to reiterate that this proposed pathway is theoretical and would require experimental validation to optimize reaction conditions and confirm yields and purity.

Contextual Comparison with 3-Fluoro-4-morpholinoaniline

In contrast to the subject of this guide, its isomer, 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) , is extensively documented. It is a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid. [4]The synthesis of this isomer typically involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group. The wealth of information available for the '4-morpholino' isomer is a direct result of its commercial importance in the pharmaceutical industry.

Applications and Research Interest

Currently, there are no specific, documented applications for this compound in peer-reviewed literature. As a commercially available building block, it holds potential for use in discovery chemistry programs. Researchers in drug development and materials science could utilize this compound as a scaffold to synthesize novel molecules for screening and property evaluation. The presence of the primary amine allows for a variety of subsequent chemical modifications, such as the formation of amides, sulfonamides, and Schiff bases.

Analytical Characterization

A comprehensive set of experimental analytical data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. For any research application, it would be imperative for the end-user to perform a full analytical characterization to confirm the identity and purity of the material.

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |

| STOT-Single Exposure | H335: May cause respiratory irritation. |

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 258864-18-5) is a fluorinated aromatic amine with potential as a building block in chemical synthesis. While its basic chemical identity and safety hazards are known, there is a notable absence of detailed public information regarding its synthesis, experimental properties, and specific applications. This stands in contrast to its well-studied isomer, 3-Fluoro-4-morpholinoaniline, whose importance as a pharmaceutical intermediate has led to extensive documentation. For researchers and drug development professionals, this compound represents an opportunity for novel molecular design, with the understanding that foundational experimental work will be required to fully characterize its properties and potential.

References

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).

-

This compound(258864-18-5) | BIOFOUNT. (n.d.). Retrieved from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved from [Link]

- US3900519A - Process for preparing para-fluoroanilines - Google Patents. (n.d.).

-

This compound - CAS:258864-18-5 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]

Sources

physicochemical properties of 3-Fluoro-5-(morpholin-4-yl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(morpholin-4-yl)aniline

Introduction

This compound, a substituted fluoroaniline bearing a morpholine moiety, is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its structural architecture, featuring a primary aromatic amine, a fluorine atom, and a morpholine ring, provides a versatile platform for synthesizing a diverse range of complex molecules. Notably, it serves as a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid, which is effective against serious Gram-positive bacterial infections.[1] The strategic placement of the fluorine atom and the morpholine group profoundly influences the molecule's electronic profile, reactivity, and ultimately, the pharmacokinetic and pharmacodynamic properties of its derivatives.

This guide offers a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data sheet to provide a deeper understanding of the causality behind these properties and the experimental methodologies used for their determination. By grounding our discussion in established analytical protocols, we aim to equip the reader with the field-proven insights necessary for the effective application of this compound in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The structural features of this compound—an electron-withdrawing fluorine atom and an electron-donating morpholino group positioned meta and para to the aniline amine, respectively—dictate its chemical behavior.

Table 1: Chemical Identifiers and Structural Details

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-5-morpholinoaniline, 5-Fluoro-3-(4-morpholinyl)benzenamine |

| CAS Number | 1175797-88-2 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol [2] |

| InChI | InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

| InChIKey | BEZHNTGNWHZZPE-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=CC(=CC(=C2)F)N |

Summary of Core Physicochemical Properties

The interplay of the functional groups in this compound gives rise to a unique set of physical and chemical characteristics that are critical for its handling, formulation, and reaction planning.

Table 2: Key Physicochemical Data

| Property | Value / Description | Significance in Drug Development |

| Appearance | Off-white to brown crystalline powder[3] | Affects handling, formulation, and purity assessment. |

| Melting Point | 121 - 123 °C[3] | Indicator of purity and lattice energy; important for formulation stability. |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg (Predicted)[3] | Relevant for purification and assessing thermal stability. |

| Density | ~1.2 ± 0.1 g/cm³ (Predicted)[3] | Useful for process chemistry calculations and formulation design. |

| Lipophilicity (LogP) | 1.1 (Computed)[2] | Influences membrane permeability, solubility, and ADME properties. |

| Acidity/Basicity (pKa) | Not experimentally determined in available literature. Expected to have two basic centers: the aniline nitrogen and the morpholine nitrogen. | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

Lipophilicity (LogP): The Balance Between Phases

Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug discovery. It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol, mimicking biological membranes) and an aqueous phase.[4][5] A LogP value of 0 indicates equal partitioning, a positive value indicates preference for the lipid phase (lipophilic/hydrophobic), and a negative value indicates preference for the aqueous phase (hydrophilic).[4][6] The computed LogP of 1.1 for this compound suggests it is moderately lipophilic, a characteristic often sought in drug candidates to ensure sufficient membrane permeability without compromising aqueous solubility.[2][6]

Trustworthiness through Methodology: The "shake-flask" method is the gold standard for experimental LogP determination due to its direct measurement of the partitioning phenomenon.[4][5] This method's trustworthiness lies in its simplicity and direct correlation to the definition of the partition coefficient, providing a self-validating system when performed with proper controls.

Experimental Protocol: Shake-Flask LogP Determination

-

Preparation: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate.

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in the aqueous or organic phase. The initial concentration should be high enough for accurate detection in both phases post-partitioning.

-

Partitioning: Combine a precise volume of the compound-containing phase with a precise volume of the other phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach distribution equilibrium.

-

Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[4]

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Expertise & Experience: Aqueous solubility is a fundamental property that dictates a compound's suitability for in vitro biological assays and its potential for oral bioavailability.[7] Poor solubility can lead to unreliable assay data and significant formulation challenges.[7] It is crucial to distinguish between kinetic solubility, which measures the point of precipitation from a DMSO stock solution, and thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[8][9] For lead optimization and formulation development, thermodynamic solubility provides the most reliable and relevant data.[9][10]

Trustworthiness through Methodology: The thermodynamic solubility assay, often performed using the shake-flask method, is a self-validating protocol because it allows the system to reach a true equilibrium between the solid and dissolved states of the compound.[10] The extended incubation time ensures that the measured concentration represents the maximum amount of compound that can dissolve under the specified conditions.

Experimental Protocol: Thermodynamic Solubility Assay

-

Compound Addition: Accurately weigh an excess of solid this compound (e.g., 1 mg) into a glass vial. Using an excess ensures that a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[10]

-

Equilibration: Seal the vial and incubate on a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[9][10]

-

Sample Preparation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated supernatant.[11]

-

Quantification: Analyze the clear supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[11] A standard calibration curve prepared from a known stock solution (e.g., in DMSO) is used to determine the concentration.

-

Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[11]

Caption: Workflow for Thermodynamic Solubility determination.

Acidity/Basicity (pKa): The Key to Ionization

Expertise & Experience: The pKa value defines the strength of an acid or base and determines the extent of a compound's ionization at a given pH. This is critical in drug development as the ionization state affects solubility, membrane permeability, and interaction with biological targets. This compound possesses two basic nitrogen atoms: the aromatic amine and the aliphatic amine within the morpholine ring. The aniline nitrogen's basicity is expected to be reduced by the electron-withdrawing effect of the ortho-fluorine atom, while the morpholine nitrogen will exhibit typical aliphatic amine basicity. Determining the pKa values for both sites is essential for predicting its behavior in physiological environments.

Trustworthiness through Methodology: Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13] The protocol's integrity stems from its direct measurement of pH changes as a function of added titrant. The inflection point of the resulting sigmoid curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, at which pH = pKa.[14][15]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[15]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a burette tip containing a standardized acid titrant (e.g., 0.1 M HCl).

-

Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve, which corresponds to the inflection point(s) in the first derivative plot.[14][15]

Caption: Conceptual diagram of a potentiometric titration setup.

Synthesis, Purity, and Spectral Confirmation

Synthesis Context: A common synthetic route to this compound involves the nucleophilic aromatic substitution of morpholine onto a difluoronitrobenzene precursor, followed by the reduction of the nitro group.[3][16] Understanding the synthesis is crucial for anticipating potential process-related impurities.

Purity Standards: Commercial batches of this compound typically specify a purity of at least 98.0%, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with coupling to fluorine), the two sets of methylene protons on the morpholine ring, and the primary amine protons.[17][18]

-

¹³C NMR: The carbon spectrum will display ten unique signals. Critically, the aromatic carbons will show characteristic coupling to the fluorine atom (C-F coupling), which is diagnostic for confirming the structure.[17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement of the molecular ion.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the morpholine ether linkage.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful.

-

Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[19]

-

Precautions:

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.[19][20]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Conclusion

This compound is a compound with a well-defined physicochemical profile that makes it a valuable asset in drug discovery and materials science. Its moderate lipophilicity, anticipated aqueous solubility, and dual basic centers are key characteristics that researchers must understand and quantify. By employing robust, self-validating experimental protocols such as the shake-flask method for LogP and solubility, and potentiometric titration for pKa, scientists can generate the high-quality data needed to make informed decisions in their research endeavors. This guide provides the foundational knowledge and practical methodologies to effectively characterize and utilize this important chemical intermediate.

References

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). InnoSpk. Retrieved January 18, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 18, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 18, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 18, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 18, 2026, from [Link]

-

3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

pKa and log p determination. (2016, May 18). Slideshare. Retrieved January 18, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 18, 2026, from [Link]

-

Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

3-fluoro-4- morpholinoaniline. (2018, September 23). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 18, 2026, from [Link]

-

4-Fluoroaniline. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. evotec.com [evotec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pKa and log p determination | PPTX [slideshare.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 18. benchchem.com [benchchem.com]

- 19. downloads.ossila.com [downloads.ossila.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Fluoro-4-(morpholin-4-yl)aniline

Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-4-(morpholin-4-yl)aniline, a key heterocyclic building block in modern organic and medicinal chemistry. While the requested topic was its isomer, 3-fluoro-5-(morpholin-4-yl)aniline, the vast majority of published scientific literature, application data, and established protocols pertain to the 4-morpholino isomer due to its critical role as a precursor to the antibiotic Linezolid.[1][2] This document will therefore focus on the well-characterized 3-Fluoro-4-(morpholin-4-yl)aniline (CAS 93246-53-8), providing researchers, scientists, and drug development professionals with in-depth insights into its synthesis, structural elucidation, and diverse applications. We will explore the causality behind preferred synthetic routes, detail self-validating analytical protocols for structural confirmation, and discuss its utility beyond its famous application, including its use in developing novel therapeutics and advanced materials.

Introduction to the Fluorinated Morpholinoaniline Scaffold

Strategic Importance in Medicinal Chemistry

The morpholinoaniline scaffold is a privileged structure in drug discovery. The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, imparts favorable physicochemical properties to drug candidates.[3] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, which are critical factors for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for drugs targeting the central nervous system.[3] The aniline portion of the molecule provides a versatile synthetic handle, with the primary amine group being readily modifiable to introduce a wide array of functional groups, enabling the exploration of vast chemical space.[4] The addition of a fluorine atom to the aromatic ring further refines the molecule's properties, often improving binding affinity, metabolic resistance, and membrane permeability.

Isomeric Considerations: The 4-Morpholino vs. 5-Morpholino Analogs

It is crucial to distinguish between the two key positional isomers:

-

3-Fluoro-4-(morpholin-4-yl)aniline (Focus of this Guide): The morpholine group is para to the amine and ortho to the fluorine. This is the industrially significant and extensively studied isomer.

-

This compound: The morpholine group is meta to both the amine and the fluorine. This isomer is less common, with significantly less available data in the scientific literature.[5][6]

This guide focuses on the 4-morpholino isomer to provide a data-rich, authoritative resource grounded in extensive published research.

Synthesis and Mechanistic Considerations

The construction of the C-N bond between the aromatic ring and the morpholine nitrogen is the key transformation in synthesizing this molecule. While several methods exist for aryl amination, the classical Nucleophilic Aromatic Substitution (SNAr) is the most common and industrially viable route.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

This well-established, two-step process is favored for its reliability and use of readily available starting materials.[2]

-

Step 1: Amination of a Nitroaromatic Precursor. The synthesis begins with 1,2-difluoro-4-nitrobenzene. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position further enhances this activation. Morpholine acts as the nucleophile, displacing the more activated fluorine atom at the C-1 position (para to the nitro group) to form 4-(2-fluoro-4-nitrophenyl)morpholine. This reaction is typically performed under neat conditions or in a polar aprotic solvent.

-

Step 2: Reduction of the Nitro Group. The intermediate nitro compound is then reduced to the primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst like ammonium chloride (Fe/NH₄Cl) in an aqueous ethanol solution.[2] This method is preferred in many lab-scale and industrial settings over catalytic hydrogenation due to its lower cost and operational simplicity.

Advanced Synthetic Strategy: Buchwald-Hartwig Amination

For researchers requiring broader substrate scope or milder reaction conditions, the Buchwald-Hartwig amination offers a powerful alternative.[7][8] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine.[9][10] While more expensive due to the palladium catalyst and specialized phosphine ligands, it provides unparalleled versatility for synthesizing a wide range of substituted anilines that may not be accessible via classical methods.[11]

Comprehensive Structural Elucidation

Confirming the molecular structure of 3-Fluoro-4-morpholinoaniline requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

Physical and Chemical Properties

The compound is typically an off-white to brown crystalline powder, a form that is convenient for storage and handling.[1]

| Property | Value | Source(s) |

| CAS Number | 93246-53-8 | [1][12] |

| Molecular Formula | C₁₀H₁₃FN₂O | [1] |

| Molecular Weight | 196.22 g/mol | [1][13] |

| Appearance | Off-white to brown crystalline powder | [1] |

| Melting Point | 121-123 °C | [1][13] |

| Purity (Typical) | >98.0% (HPLC) | [1] |

Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structural determination.

-

¹H NMR: Reveals the number and environment of protons. Key signals include the aromatic protons (whose splitting patterns are dictated by coupling to each other and to the fluorine atom), a broad singlet for the -NH₂ protons, and two distinct multiplets for the morpholine protons (-O-CH₂- and -N-CH₂-).[4][14]

-

¹³C NMR: Shows signals for each unique carbon atom. The carbon attached to the fluorine exhibits a large one-bond coupling constant (¹JCF), which is diagnostic. The carbons of the morpholine ring appear in the aliphatic region, while the aromatic carbons are downfield.[14]

| Nucleus | Chemical Shift (δ, ppm) and Coupling (J, Hz) | Assignment |

| ¹H NMR | 6.82 (m, 1H), 6.43 (m, 2H) | Aromatic Protons (Ar-H) |

| 3.87 (m, 4H) | Morpholine Protons (-O-CH₂) | |

| 3.58 (br s, 2H) | Amine Protons (-NH₂) | |

| 2.99 (m, 4H) | Morpholine Protons (-N-CH₂) | |

| ¹³C NMR | 156.9 (d, J = 245.4 Hz) | C-F |

| 143.0 (d, J = 10.4 Hz) | C-N (Aromatic) | |

| 131.8 (d, J = 9.7 Hz) | C-N (Morpholine) | |

| 120.4 (d, J = 4.2 Hz) | Ar-C | |

| 110.8 (d, J = 3.0 Hz) | Ar-C | |

| 104.0 (d, J = 23.8 Hz) | Ar-C | |

| 67.3 | Morpholine (-O-CH₂) | |

| 51.9 (d, J = 2.1 Hz) | Morpholine (-N-CH₂) | |

| (Note: Data obtained in CDCl₃. Source:[14]) |

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically found in the 1100-1300 cm⁻¹ region.

-

C-O-C stretching: A strong band for the morpholine ether linkage, usually around 1115 cm⁻¹.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental composition. The calculated exact mass for C₁₀H₁₃FN₂O is 196.1012 Da.[15] An experimental value matching this to within a few ppm provides strong evidence for the molecular formula.[14]

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion [M]⁺ would be observed. Common fragmentation pathways would likely involve cleavage of the morpholine ring or the C-N bond connecting it to the aniline moiety.[15]

Applications in Drug Discovery and Materials Science

The utility of 3-Fluoro-4-morpholinoaniline extends from being a workhorse intermediate in pharmaceutical manufacturing to a versatile building block in cutting-edge research.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-fluoro-5-[(3S)-morpholin-3-yl]aniline | C10H13FN2O | CID 130767286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:258864-18-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to 3-Fluoro-5-(morpholin-4-yl)aniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(morpholin-4-yl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry and materials science. While its isomer, 3-fluoro-4-morpholinoaniline, is well-documented as a key intermediate in the synthesis of the antibiotic Linezolid, the 3-fluoro-5-isomer represents a less explored yet promising scaffold for novel molecular design. This document outlines the compound's fundamental chemical properties, proposes a logical synthetic pathway, and explores its potential applications, drawing upon the established significance of the fluoroaniline and morpholine moieties in drug discovery. The guide is intended to serve as a foundational resource for researchers seeking to investigate and utilize this versatile building block.

Core Chemical Properties

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom and a morpholine ring on the aromatic core. These features are known to significantly influence the physicochemical and pharmacological properties of small molecules.

Molecular Structure and Identity

The structural arrangement of this compound, with the fluorine and morpholine groups positioned meta to the aniline's amino group, distinguishes it from its more commonly cited 4-substituted isomer. This specific arrangement has distinct implications for the molecule's electronic properties, reactivity, and three-dimensional conformation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 258864-18-5 | [1] |

| Chemical Formula | C₁₀H₁₃FN₂O | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| SMILES | NC1=CC(N2CCOCC2)=CC(F)=C1 | [1] |

Physicochemical Characteristics

The introduction of a fluorine atom can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The morpholine group, a common heterocycle in medicinal chemistry, is often incorporated to improve aqueous solubility and pharmacokinetic profiles.[4] While extensive experimental data for the 3-fluoro-5-isomer is not widely published, its properties can be inferred from its constituent functional groups. The presence of the basic amino and morpholino nitrogen atoms suggests the compound will exhibit basicity and can form salts with acids.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions for similar compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of a nitro group. This strategy is commonly employed for the synthesis of related morpholinoaniline derivatives.[5][6]

The proposed multi-step synthesis is as follows:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis would likely commence with a doubly activated benzene ring, such as 1,3-difluoro-5-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene. The high electronegativity of the fluorine atoms and the strong electron-withdrawing effect of the nitro group activate the ring towards nucleophilic attack. Reaction with morpholine would lead to the substitution of one of the leaving groups (fluoride or bromide) to yield 4-(3-fluoro-5-nitrophenyl)morpholine. The choice of solvent (e.g., DMSO, DMF) and base (e.g., K₂CO₃, Et₃N) would be critical to facilitate the reaction.

-

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation is a standard procedure in organic synthesis and can be achieved through various methods, including:

-

Catalytic Hydrogenation: Using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] This method is often clean and high-yielding.

-

Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).[5]

-

The final product, this compound, would then be isolated and purified using standard techniques such as crystallization or column chromatography.

Caption: Potential research and application pathways for this compound.

Building Block in Materials Science

Fluorinated organic molecules are increasingly used in the development of advanced materials. The unique electronic properties of the C-F bond can be harnessed to create materials with desirable optical and electronic characteristics. [8]Derivatives of the isomeric 3-fluoro-4-morpholinoaniline have been used to create functional carbon nanodots with improved photoluminescence for applications in white-light-emitting diodes (LEDs). [9]It is plausible that the 3-fluoro-5-isomer could similarly serve as a valuable precursor for novel organic light-emitting diode (OLED) materials or functional dyes.

Conclusion and Future Outlook

This compound is a chemical building block with considerable, yet largely untapped, potential. Its structural similarity to well-established pharmaceutical intermediates, combined with the beneficial properties imparted by the fluorine and morpholine substituents, makes it a highly attractive target for further investigation. Future research should focus on the development and optimization of a scalable synthetic route, followed by a thorough characterization of its physicochemical properties. Subsequent derivatization and screening of compound libraries based on this scaffold are likely to yield novel candidates for drug discovery and materials science applications. This guide serves as a call to action for the scientific community to explore the promising chemistry of this versatile molecule.

References

- BLD Pharm. (n.d.). 258864-18-5 | 3-Fluoro-5-morpholinoaniline.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.

- Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.

- Crasto, A. M. (2018, September 23). 3-fluoro-4- morpholinoaniline.

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.

- PubChem. (n.d.). 3-fluoro-5-[(3S)-morpholin-3-yl]aniline.

- BLD Pharm. (n.d.). 144187-44-0 | 5-Fluoro-2-morpholinoaniline.

- SpectraBase. (n.d.). 3-Fluoro-4-(4-morpholinyl)aniline, TMS derivative.

- Dou, G., Liu, Z., Li, Y., & Liu, Z. (2024). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 265, 116086.

- PubChem. (n.d.). 3-Fluoro-5-(fluoromethyl)aniline.

- Gomes, M. N., de la Torre, V., & de la Fuente, J. M. (2022). Biological activities of morpholine derivatives and molecular targets involved. Future Medicinal Chemistry, 14(12), 895-912.

- El-Faham, A., Al-Sehemi, A. G., & El-Sayed, N. N. E. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(45), 31631-31661.

- Iacob, M. C., & Funaru, B. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4087.

- Al-Suhaimi, K. M., Al-Salahi, R., Al-Oqail, M. M., & Al-Jaber, N. A. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3250.

- Al-Tannak, N. F., & Al-Tannak, N. F. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658.

Sources

- 1. 258864-18-5|3-Fluoro-5-morpholinoaniline|BLD Pharm [bldpharm.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 9. ossila.com [ossila.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(morpholin-4-yl)aniline

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind.

Disclaimer: This document provides a predictive analysis of the spectroscopic characteristics of 3-Fluoro-5-(morpholin-4-yl)aniline. As of the time of this writing, comprehensive, publicly available experimental spectroscopic data for this specific isomer (CAS 258864-18-5) is limited. This guide has been developed by leveraging established principles of spectroscopic interpretation and by drawing comparisons with the well-characterized isomer, 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8). The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound.

Introduction

This compound is a fluorinated aromatic amine containing a morpholine substituent. As a structural isomer of key pharmaceutical intermediates like 3-Fluoro-4-morpholinoaniline (an important precursor in the synthesis of the antibiotic Linezolid), understanding its unique physicochemical and spectroscopic properties is of significant interest in medicinal chemistry and materials science.[1][2] The precise placement of the fluorine and morpholine groups on the aniline ring profoundly influences the molecule's electronic environment, and consequently, its spectroscopic signature.

This guide provides a detailed theoretical framework for the spectroscopic analysis of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By juxtaposing predicted data with available experimental data for its 3,4-isomer, we offer a comprehensive analytical perspective.

Molecular Structure and Isomeric Context

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below is a diagram illustrating the chemical structures of the target compound, this compound, and its reference isomer.

Caption: Chemical structures of the target compound and its reference isomer.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Predicted ¹H NMR Spectrum for this compound

The aromatic region of the spectrum is expected to be distinct due to the meta positioning of the three substituents.

-

Aniline Protons (-NH₂): A broad singlet is anticipated, typically in the range of 3.5-4.5 ppm. The chemical shift can be influenced by solvent and concentration.

-

Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-O-CH₂-) will appear at a different chemical shift than the four protons adjacent to the nitrogen atom (-N-CH₂-).

-

Aromatic Protons: The three aromatic protons will exhibit a unique splitting pattern due to coupling with each other and with the fluorine atom. We can predict the following:

-

H-2: This proton is ortho to the fluorine and ortho to the aniline group. It is expected to be a doublet of doublets.

-

H-4: This proton is ortho to the morpholine group and meta to the fluorine and aniline groups. It will likely appear as a triplet or a more complex multiplet.

-

H-6: This proton is ortho to the aniline group and meta to the fluorine and morpholine groups, likely appearing as a multiplet.

-

Comparative Analysis with 3-Fluoro-4-morpholinoaniline

For comparison, experimental ¹H NMR data for 3-Fluoro-4-morpholinoaniline is provided below.[3][4]

| Assignment | 3-Fluoro-4-morpholinoaniline (Experimental Data) [3][4] | This compound (Predicted) |

| Aromatic Protons | 6.82 (m, 1H), 6.43 (m, 2H) | Distinct multiplets for 3 protons |

| -O-CH₂- (Morpholine) | 3.87 (m, 4H) | Multiplet, ~3.8-3.9 ppm |

| -N-CH₂- (Morpholine) | 2.99 (m, 4H) | Multiplet, ~3.0-3.2 ppm |

| -NH₂ | 3.58 (br s, 2H) | Broad singlet, ~3.5-4.5 ppm |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum for this compound

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, corresponding to the -O-CH₂- and -N-CH₂- groups.

Comparative Analysis with 3-Fluoro-4-morpholinoaniline

Experimental ¹³C NMR data for the 3,4-isomer is presented below.[3]

| Assignment | 3-Fluoro-4-morpholinoaniline (Experimental Data) [3] | This compound (Predicted) |

| C-F | 156.9 (d, J=245.4 Hz) | Doublet with large J coupling |

| Aromatic Carbons | 143.0 (d, J=10.4 Hz), 131.8 (d, J=9.7 Hz), 120.4 (d, J=4.2 Hz), 110.8 (d, J=3.0 Hz), 104.0 (d, J=23.8 Hz) | 5 additional aromatic signals with C-F coupling |

| -O-CH₂- (Morpholine) | 67.3 | ~67 ppm |

| -N-CH₂- (Morpholine) | 51.9 (d, J=2.1 Hz) | ~50 ppm |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is typically used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of protons to produce singlets for all carbon signals (unless coupled to other nuclei like fluorine). A larger number of scans (e.g., 1024 or more) is usually required.

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrum for this compound

-

Molecular Ion (M⁺•): The exact mass of the molecular ion is expected to be 196.1012 m/z, corresponding to the molecular formula C₁₀H₁₃FN₂O. High-resolution mass spectrometry (HRMS) would be used to confirm this.[5]

-

Fragmentation Pattern: Common fragmentation pathways for anilines and morpholine-containing compounds would be expected. This could include cleavage of the morpholine ring and loss of small neutral molecules.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 4. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]

- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-5-(morpholin-4-yl)aniline structural analogs

An In-depth Technical Guide to the Structural Analogs of 3-Fluoro-5-(morpholin-4-yl)aniline

Abstract

The fluoro-morpholino-aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a range of bioactive molecules. While numerous positional isomers of this scaffold exist, their properties, synthetic accessibility, and utility can vary dramatically. This guide provides a comprehensive technical analysis of the structural analogs of this compound. A central focus is placed on its industrially significant isomer, 3-Fluoro-4-morpholinoaniline , the key precursor to the oxazolidinone antibiotic Linezolid.[1][2] Through a comparative lens, we will explore the nuanced effects of substituent placement on chemical reactivity, biological significance, and overall utility in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structure-property relationships within this important class of chemical intermediates.

Introduction: The Strategic Importance of Isomerism

The precise arrangement of functional groups on an aromatic ring is a fundamental principle of medicinal chemistry, dictating a molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties. The fluoro-morpholino-aniline core is a privileged scaffold, combining the metabolic stabilizing effects of fluorine with the desirable pharmacokinetic profile often conferred by the morpholine moiety.

The user's topic of interest, This compound (1) , represents one of several possible positional isomers. However, the scientific literature and industrial applications are overwhelmingly dominated by its analog, 3-Fluoro-4-morpholinoaniline (2) .[1][2] This disparity is not accidental; it is a direct consequence of the structure-activity relationships (SAR) that govern the efficacy of the ultimate drug products derived from these intermediates.[3][4] Understanding the "why" behind this divergence is critical for any scientist working in this area.

This guide will therefore dissect the chemistry and application of this scaffold through a comparative analysis of its key structural analogs, providing the causal insights necessary for rational drug design.

Physicochemical and Structural Comparison

The location of the morpholine and fluorine substituents relative to the aniline amine group fundamentally alters the molecule's electronic and steric properties. These differences manifest in their physical characteristics and reactivity.

| Property | This compound (1) | 3-Fluoro-4-morpholinoaniline (2) | 4-Fluoro-3-(morpholin-4-yl)aniline (3) |

| CAS Number | 258864-18-5 | 93246-53-8[5] | 1175797-88-2[6] |

| Molecular Formula | C₁₀H₁₃FN₂O | C₁₀H₁₃FN₂O[5] | C₁₀H₁₃FN₂O[6] |

| Molecular Weight | 196.22 g/mol | 196.22 g/mol [1][5] | 196.22 g/mol [6] |

| Appearance | Not widely documented | Off-white to brown crystalline powder[1] | - |

| Melting Point | Not widely documented | 121-123 °C[1][7] | - |

| Boiling Point | Not widely documented | 364.9±42.0 °C at 760 mmHg[1] | - |

| Purity (Typical) | >95% (Vendor data) | >98% (HPLC)[1][8] | - |

| Key Structural Feature | Meta relationship between Fluoro and Amino groups. | Ortho relationship between Fluoro and Amino groups. | Meta relationship between Fluoro and Amino groups. |

Synthetic Strategies: A Tale of Two Pathways

The synthesis of fluoro-morpholino-anilines is a multi-step process that hinges on two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the morpholine ring and a reduction of a nitro group to form the essential aniline. The choice of starting material is dictated by the desired final substitution pattern.

Causality in Synthesis: Why the Pathway Matters

The most common and industrially scalable route for the key isomer, 3-fluoro-4-morpholinoaniline (2), begins with 1,2-difluoro-4-nitrobenzene.[2] The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards SNAr. This makes the substitution with morpholine regioselective and efficient. The fluorine atom meta to the nitro group is significantly less reactive, ensuring the desired product is formed. Subsequent reduction of the nitro group is typically straightforward.

Conversely, synthesizing the 3-fluoro-5-morpholino isomer would require a different starting material, such as 1,5-difluoro-3-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene. The relative activation of the substitution sites is different, potentially leading to lower yields or the need for more specialized reaction conditions, contributing to its lesser prevalence.

General Synthetic Workflow

The diagram below illustrates the most widely adopted synthetic pathway for producing the 3-fluoro-4-morpholinoaniline (2) intermediate.

Caption: General Synthetic Pathway for 3-Fluoro-4-morpholinoaniline.

Application & Biological Significance: The Linezolid Connection

The paramount application of 3-fluoro-4-morpholinoaniline is its role as the central precursor in the synthesis of Linezolid , the first clinically approved oxazolidinone antibiotic.[1][2] Linezolid is crucial for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The synthesis of Linezolid from the aniline intermediate involves the construction of the oxazolidinone ring and the installation of the C-5 acetamidomethyl side chain. The integrity of the 3-fluoro-4-morpholinophenyl moiety is maintained throughout this process and is essential for the drug's biological activity.

From Intermediate to Active Pharmaceutical Ingredient (API)

Caption: Conceptual workflow from aniline intermediate to Linezolid.

Other Applications

Beyond Linezolid, the fluoro-morpholino-aniline scaffold is a versatile building block for creating other bioactive molecules, including:

-

Novel Antimicrobials: Derivatives such as Schiff bases, sulfonamides, and carbamates have been synthesized and investigated for their antimicrobial properties.[8]

-

Materials Science: These anilines have been used to modify carbon nanodots, tuning their photoluminescence properties for potential use in white-light-emitting diodes (LEDs).[6][8]

Structure-Activity Relationship (SAR) Deep Dive

The reason for the prevalence of the 3-fluoro-4-morpholino isomer over all others is rooted in the stringent structural requirements of the oxazolidinone binding site on the bacterial ribosome.[4]

-

The Role of the 3-Fluoro Group: The fluorine atom at the 3-position is critical. It enhances the binding affinity of the molecule to its ribosomal target.[3] It is believed to participate in favorable interactions within the binding pocket and also serves to modulate the electronics of the phenyl ring. Altering the fluorine's position (e.g., to the 2 or 4 position) or removing it entirely leads to a significant drop in antibacterial potency.

-

The Importance of the 4-Morpholino Group: The morpholine ring at the 4-position is a key pharmacophoric element. It occupies a specific region of the binding site and is crucial for achieving the desired pharmacokinetic profile (solubility, absorption, etc.). Shifting the morpholine to the 5-position, as in the titular compound, would drastically alter the molecule's shape, preventing it from fitting correctly into the narrow ribosomal binding cleft. This explains the lack of development of drugs based on the 3,5-isomer.

Caption: Key SAR drivers for the fluoro-morpholino-aniline scaffold.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline (2)

This protocol is a representative procedure based on common literature methods.[2] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.8 mmol), morpholine (6.6 g, 75.4 mmol, 1.2 equiv.), and potassium carbonate (13.0 g, 94.2 mmol, 1.5 equiv.) in dimethyl sulfoxide (DMSO, 100 mL).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitoring (Trustworthiness): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting nitrobenzene spot has been consumed.

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline (2)

-

Setup: To a 500 mL hydrogenation vessel, add the crude 4-(2-fluoro-4-nitrophenyl)morpholine from Step 1 (e.g., 12.0 g, 53.0 mmol), ethanol (200 mL), and 10% Palladium on carbon (Pd/C, 1.2 g, 10% w/w).

-

Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

-

Monitoring (Trustworthiness): Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of a new, lower Rf spot (the aniline) indicates completion.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid.[1] The product can be used directly or recrystallized if necessary.

Conclusion

The study of this compound and its structural analogs provides a classic lesson in the principles of medicinal chemistry and process development. While the 3,5-isomer is a valid chemical structure, the overwhelming scientific and industrial focus on the 3,4-isomer is a direct result of its unique electronic and steric properties that make it the ideal precursor for the life-saving antibiotic, Linezolid. The specific ortho relationship of the fluorine and para relationship of the morpholine to the aniline nitrogen are not arbitrary; they are essential for potent biological activity. This guide has demonstrated that a deep understanding of the synthesis, properties, and, most critically, the structure-activity relationships of these foundational building blocks is indispensable for the rational design of future therapeutics.

References

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

Borne Chemical. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

-

Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

Deshpande, P. A., et al. (2009). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry. [Link]

-

Brickner, S. J. (2002). The discovery of linezolid, the first oxazolidinone antibacterial agent. PubMed. [Link]

-

Reddy, K. R., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. 3-Fluoro-4-morpholinoaniline | 93246-53-8 [sigmaaldrich.com]

The Strategic Emergence of Fluorinated Morpholinoanilines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly successful structural class: fluorinated morpholinoanilines. We will dissect the historical context that led to their development, detail the primary synthetic routes with explicit experimental protocols, and analyze their structure-activity relationships in key therapeutic areas. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into the rationale and practical execution of leveraging this powerful chemical motif.

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Its presence in numerous approved drugs is a testament to its utility in optimizing pharmacokinetic profiles.[1] Concurrently, the introduction of fluorine into drug candidates has revolutionized the field, offering a powerful tool to modulate potency, pKa, lipophilicity, and metabolic fate.[3][4][5] The C-F bond's high strength can block metabolic oxidation, while fluorine's high electronegativity can influence molecular conformation and binding affinity.[6][7]

The confluence of these two powerful concepts—the morpholine scaffold and fluorine substitution—gave rise to fluorinated morpholinoanilines. This class of compounds has demonstrated significant potential across various therapeutic areas, most notably in the development of antibacterial and anticancer agents. This guide will illuminate the discovery and historical progression of this important chemical series.

Historical Perspective: From Aniline Derivatives to Targeted Therapeutics

The journey of fluorinated morpholinoanilines is intrinsically linked to the broader history of organofluorine chemistry and the evolution of aniline-based scaffolds in drug discovery. The initial explorations of fluorinated aromatics in the mid-20th century laid the groundwork for their later incorporation into more complex pharmaceutical agents.[8][9]

The true impetus for the focused development of fluorinated morpholinoanilines, however, can be traced to the late 20th-century quest for novel antibiotics to combat rising drug resistance. The discovery of Linezolid, the first of a new class of oxazolidinone antibiotics, marked a pivotal moment.[10] A key building block for this groundbreaking drug is 3-fluoro-4-morpholinoaniline .[11][12] The necessity of this specific intermediate for large-scale synthesis of Linezolid spurred significant research into efficient and scalable synthetic routes, thereby bringing fluorinated morpholinoanilines to the forefront of process chemistry and medicinal chemistry.

Following the success of Linezolid, the fluorinated morpholinoaniline scaffold was further explored for other therapeutic applications. Researchers began to investigate its potential as a core structure for kinase inhibitors, recognizing that the combination of the morpholine group and the fluorinated aniline could be optimized for potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.[1][13][14]

Synthetic Methodologies: A Practical Guide

The synthesis of fluorinated morpholinoanilines is most commonly achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

Core Synthesis Pathway

The predominant route starts with a difluoronitrobenzene derivative, where the fluorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitro group.

Sources

- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. library.ncl.res.in [library.ncl.res.in]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Predictive Analysis of 3-Fluoro-5-(morpholin-4-yl)aniline: A Scaffolding for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of the chemical and electronic properties of 3-Fluoro-5-(morpholin-4-yl)aniline (CAS No: 258864-18-5). In the absence of extensive empirical data for this specific isomer, this document leverages established principles of physical organic chemistry, computational modeling insights, and comparative analysis with its more extensively studied isomers to forecast its reactivity, spectroscopic characteristics, and potential as a valuable scaffold in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties imparted by the meta-substitution of fluorine and a morpholino group on an aniline core.

Introduction: Unveiling a Promising but Underexplored Molecule

This compound enters the scientific landscape as a molecule of significant interest, largely due to the established bioactivity of its structural isomers. The aniline scaffold is a cornerstone in medicinal chemistry, and its functionalization with fluorine and morpholine substituents has proven to be a successful strategy in modulating pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and introduces a key hydrogen bond acceptor.

This guide will navigate the theoretical landscape of this specific 3,5-disubstituted aniline, providing a robust predictive framework for its behavior and potential applications. By dissecting its electronic structure and comparing it with its isomers, we can build a strong rationale for its exploration in drug discovery programs and advanced material design.

Molecular Identity and Physicochemical Properties

A clear identification of this compound is paramount for any scientific investigation. The key identifiers and predicted physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 258864-18-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃FN₂O | [1][2] |

| Molecular Weight | 196.22 g/mol | [1][2] |

| Predicted LogP | 1.5 - 2.0 | Computational Prediction |

| Predicted pKa (Anilinium Ion) | 4.0 - 4.5 | Comparative Analysis |

| Predicted Solubility | Moderately soluble in organic solvents, sparingly soluble in water | Analog-based Estimation |

Theoretical Framework: Electronic and Structural Properties

The arrangement of the fluorine, amino, and morpholino groups on the aniline ring at positions 1, 3, and 5, respectively, dictates the molecule's electronic landscape and, consequently, its chemical behavior.

Inductive and Resonance Effects: A Tug-of-War for Electron Density

The electronic character of the aromatic ring is modulated by the interplay of inductive and resonance effects of its substituents.

-

Amino Group (-NH₂): A strong activating group that donates electron density to the ring via a powerful +R (resonance) effect, and a weaker -I (inductive) effect. This significantly increases the electron density at the ortho and para positions.

-

Fluorine Atom (-F): A highly electronegative atom exerting a strong -I effect, which withdraws electron density from the ring. It also possesses a +R effect due to its lone pairs, but this is generally weaker than its inductive pull.

-

Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholine ring is directly attached to the aniline ring, behaving as a moderate electron-donating group through its +R effect, similar to a dialkylamino group. It also has a -I effect.

In this compound, the amino and morpholino groups are meta to each other, and the fluorine is also in a meta position relative to the amino group. This meta-arrangement prevents direct resonance delocalization between the powerful activating amino group and the other substituents, leading to a more complex distribution of electron density compared to its ortho- and para-substituted isomers.

Molecular Orbital Analysis: Visualizing Reactivity

A qualitative molecular orbital (MO) analysis provides deeper insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.

Caption: Relationship between substituents, frontier molecular orbitals, and predicted reactivity.

It is predicted that the HOMO will be largely localized on the aniline ring and the nitrogen of the amino group, making these sites susceptible to electrophilic attack. The strong electron-withdrawing nature of the fluorine atom will lower the energy of both the HOMO and LUMO compared to unsubstituted aniline.

Predicted Spectroscopic Signature

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholino, and amino protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) |

| Aromatic CH (C2-H) | 6.2 - 6.5 | Triplet of doublets (td) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| Aromatic CH (C4-H) | 6.0 - 6.3 | Triplet (t) | J(H,H) ≈ 2-3 |

| Aromatic CH (C6-H) | 6.1 - 6.4 | Triplet of doublets (td) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| Morpholino -CH₂-N- | 3.0 - 3.3 | Triplet (t) | J(H,H) ≈ 4-5 |